N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide
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Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring, a hydrazone linkage, and a dihydroxyphenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-methyl-3-furohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant properties. Additionally, the hydrazone linkage can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide is unique due to the presence of both a furan ring and a dihydroxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-10(4-5-19-8)13(18)15-14-7-9-2-3-11(16)12(17)6-9/h2-7,16-17H,1H3,(H,15,18)/b14-7+ |
InChI Key |
JDHZHCKEHJIFNY-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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